Cyclo(CRVIIF)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(CRVIIF) is a cyclic peptide known for its dual inhibitory action on hypoxia-inducible factors 1 and 2 (HIF-1 and HIF-2). These factors play a crucial role in cellular response to low oxygen levels, making Cyclo(CRVIIF) a significant compound in cancer research and therapy .
準備方法
Cyclo(CRVIIF) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for Cyclo(CRVIIF) is Cyclo(Cys-Arg-Val-Ile-Ile-Phe). The synthesis process includes deprotection and coupling steps, followed by cyclization to form the cyclic structure .
化学反応の分析
Cyclo(CRVIIF) primarily undergoes interactions with hypoxia-inducible factors. It disrupts the interaction between HIF-1α and HIF-2α with HIF-1β, inhibiting the hypoxia-response signaling pathway. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
科学的研究の応用
Cyclo(CRVIIF) has several applications in scientific research:
Cancer Therapy: By inhibiting HIF-1 and HIF-2, Cyclo(CRVIIF) can suppress tumor growth and proliferation, making it a potential therapeutic agent for various cancers.
Hypoxia Studies: It is used to study cellular responses to low oxygen levels and the role of hypoxia-inducible factors in different physiological and pathological conditions.
Drug Development: Cyclo(CRVIIF) serves as a lead compound for developing new drugs targeting hypoxia-inducible factors.
作用機序
Cyclo(CRVIIF) exerts its effects by binding to the PAS-B domains of HIF-1α and HIF-2α, preventing their interaction with HIF-1β. This disruption inhibits the transcriptional activity of HIFs, leading to reduced expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions .
類似化合物との比較
Cyclo(CRVIIF) is unique due to its dual inhibitory action on both HIF-1 and HIF-2. Similar compounds include:
Cyclo(CKLIIF): Another cyclic peptide with a different sequence but similar inhibitory action on HIFs.
Cyclo(CRLLIF): A cyclic peptide with a slightly different sequence, also targeting HIFs.
Cyclo(CRVIIF) stands out due to its specific sequence and high affinity for the PAS-B domains of HIF-1α and HIF-2α, making it a potent inhibitor in hypoxia-related studies .
特性
分子式 |
C35H57N9O6S |
---|---|
分子量 |
732.0 g/mol |
IUPAC名 |
2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-8,11-bis[(2S)-butan-2-yl]-3,6,9,12,15,18-hexaoxo-5-propan-2-yl-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C35H57N9O6S/c1-7-20(5)27-33(49)40-24(17-22-13-10-9-11-14-22)30(46)41-25(18-51)31(47)39-23(15-12-16-38-35(36)37)29(45)42-26(19(3)4)32(48)43-28(21(6)8-2)34(50)44-27/h9-11,13-14,19-21,23-28,51H,7-8,12,15-18H2,1-6H3,(H,39,47)(H,40,49)(H,41,46)(H,42,45)(H,43,48)(H,44,50)(H4,36,37,38)/t20-,21-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChIキー |
FVWQGMRVDFYWKI-HBPNSXOPSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。